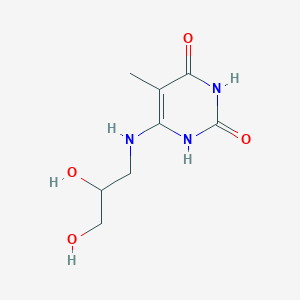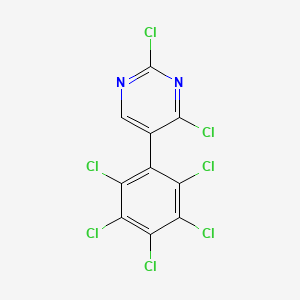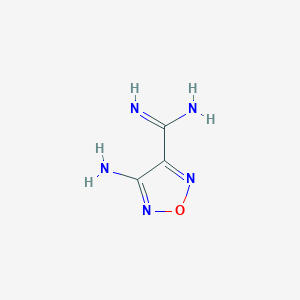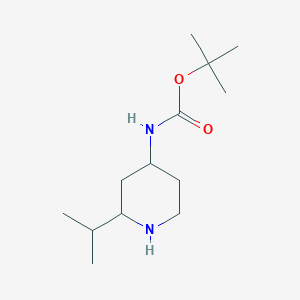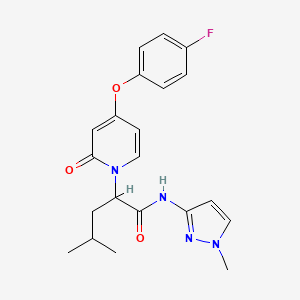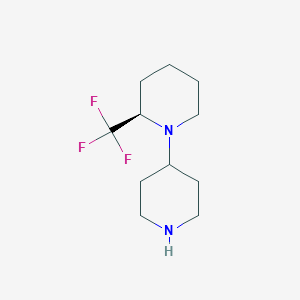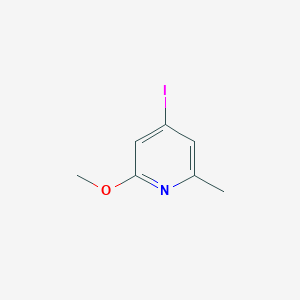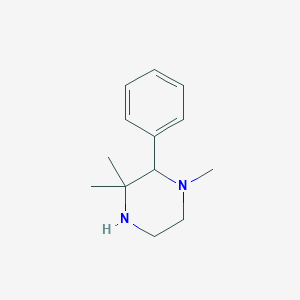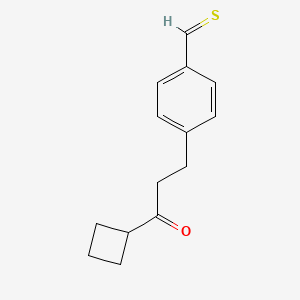
Cyclobutyl2-(4-thiomethylphenyl)ethylketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutyl2-(4-thiomethylphenyl)ethylketone is an organic compound with the molecular formula C14H18OS It is characterized by a cyclobutyl group attached to a 2-(4-thiomethylphenyl)ethylketone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl2-(4-thiomethylphenyl)ethylketone typically involves the reaction of cyclobutyl ketone with 4-thiomethylphenyl ethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
Cyclobutyl2-(4-thiomethylphenyl)ethylketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nucleophile-substituted derivatives
科学研究应用
Cyclobutyl2-(4-thiomethylphenyl)ethylketone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclobutyl2-(4-thiomethylphenyl)ethylketone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses.
相似化合物的比较
Similar Compounds
Cyclobutyl2-(4-methylphenyl)ethylketone: Similar structure but lacks the thiomethyl group.
Cyclobutyl2-(4-chlorophenyl)ethylketone: Contains a chlorine atom instead of the thiomethyl group.
Cyclobutyl2-(4-nitrophenyl)ethylketone: Contains a nitro group instead of the thiomethyl group.
Uniqueness
Cyclobutyl2-(4-thiomethylphenyl)ethylketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making the compound valuable for specialized applications in research and industry.
属性
分子式 |
C14H16OS |
|---|---|
分子量 |
232.34 g/mol |
IUPAC 名称 |
4-(3-cyclobutyl-3-oxopropyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H16OS/c15-14(13-2-1-3-13)9-8-11-4-6-12(10-16)7-5-11/h4-7,10,13H,1-3,8-9H2 |
InChI 键 |
NVFHMKSKHWNRKX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(=O)CCC2=CC=C(C=C2)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


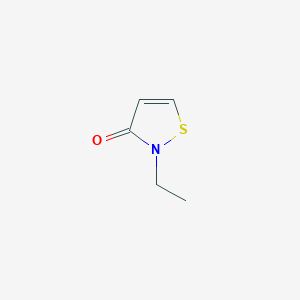

![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)

![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)
